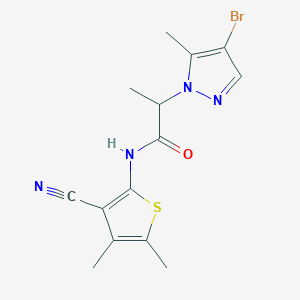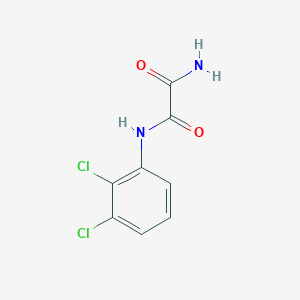![molecular formula C22H30N2O4S B4582132 2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)
2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
Studies on related compounds suggest the use of one-pot synthesis techniques, involving steps like ring cleavage, alkylation, and reduction to achieve the desired molecular structure (Warshawsky et al., 1990). Such methodologies could potentially be applied or adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These techniques provide insights into the compound's atomic and molecular configuration, essential for understanding its reactivity and properties (Romero & Margarita, 2008).
Chemical Reactions and Properties
Related research indicates that compounds in this class participate in diverse chemical reactions, influenced by their functional groups and molecular structure. For example, the presence of tert-butyl and sulfonyl groups can impact the compound's reactivity towards nucleophiles and electrophiles, as well as its participation in redox reactions (Prakash et al., 2008).
Physical Properties Analysis
The physical properties of similar compounds, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For example, the introduction of tert-butyl groups can significantly affect the compound's hydrophobicity and thermal stability (Chen et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic/nucleophilic reactivity, and stability, are determined by the compound's functional groups and overall structure. Studies on related compounds highlight the role of substituents in determining these properties, which can be crucial for the compound's applications and reactivity (Adam & Kueh, 2014).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Kinetics
Chemoselective Acetylation : 2-Aminophenol's acetylation to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, was studied. This chemoselective process used Novozym 435 as a catalyst and vinyl acetate as the best acyl donor (Magadum & Yadav, 2018).
Pharmacological Potential : A study on 1,2-isothiazolidine-1,1-dioxide derivatives, including ones with a similar tert-butyl group, revealed potential antiarthritic effects. These compounds inhibited cyclooxygenase-2 and 5-lipoxygenase, showing promise in arthritic models (Inagaki et al., 2000).
Hydrogen Bond Studies : Research on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are structurally related, demonstrated the importance of intra- and intermolecular hydrogen bonds. This research provides insights into molecular structures and interactions relevant to the chemical under study (Romero & Margarita, 2008).
Julia-Kocienski Olefination Mechanism : The Julia-Kocienski olefination, using sulfones like tert-butyl α-(BTFPsulfonyl)acetate, showed high E stereoselectivities. This research enhances understanding of reaction mechanisms involving sulfone enolates, relevant to your compound (Alonso et al., 2008).
Photocatalysis and Environmental Applications
Photocatalytic Degradation : The study on the photocatalytic transformation of salbutamol, containing a tert-butylamino group, using titanium dioxide, offers insights into environmental applications. This research explored the kinetic and mineralization aspects of drug decomposition (Sakkas et al., 2007).
Environmental Impact Studies : Research on the metabolism of chloroacetamide herbicides, including compounds with diethylphenyl acetamide structures, in human and rat liver microsomes. This study contributes to understanding the environmental and health impacts of related chemical compounds (Coleman et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-6-16-9-8-10-17(7-2)21(16)23-20(25)15-28-18-11-13-19(14-12-18)29(26,27)24-22(3,4)5/h8-14,24H,6-7,15H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZLYHFSYGXHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4582070.png)
![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)

![N-propyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4582124.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582133.png)
![methyl 2-[({2-[(2-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4582135.png)

![2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4582148.png)